molecular formula C9H10N4O3 B2659770 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate CAS No. 2376729-59-6

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate

Cat. No.: B2659770
CAS No.: 2376729-59-6
M. Wt: 222.204
InChI Key: YCOLRKZGLQPDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate is a heterocyclic compound that contains both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetic acid to yield the triazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used .

Scientific Research Applications

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2.H2O/c14-8(15)4-7-11-9(13-12-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,14,15)(H,11,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOLRKZGLQPDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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